N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-12-8-9-15(13(2)10-12)22-17(26)11-28-21-24-18-14-6-4-5-7-16(14)23-19(18)20(27)25(21)3/h4-10,23H,11H2,1-3H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPENOKKTVXGOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
The molecular formula for N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is .
Structural Characteristics
The compound features:
- A dimethylphenyl group which may enhance lipophilicity.
- A pyrimidoindole moiety that can interact with various biological targets.
- A sulfanyl group which may play a role in the compound's reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell growth, inflammation, or apoptosis.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Induction of Apoptosis : Compounds in this class have been shown to promote programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Many pyrimidoindole derivatives cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
- Study on Anticancer Effects : A study evaluated the effects of similar pyrimidoindole derivatives on various cancer cell lines (e.g., HepG2 and MCF7). Results demonstrated that these compounds significantly reduced cell viability and induced apoptosis through caspase activation .
- Inflammatory Response Modulation : Research indicated that related compounds could reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
Data Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammatory markers | |
| Enzyme inhibition | Alters metabolic pathways |
Research Findings
Several studies have focused on the pharmacological properties of compounds similar to this compound:
- In vitro Studies : Laboratory tests have shown that these compounds can effectively inhibit the growth of various cancer cell lines and modulate immune responses.
- In vivo Studies : Animal models have demonstrated the potential for these compounds to reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.
- Mechanistic Insights : Investigations into the molecular pathways affected by these compounds have revealed interactions with key proteins involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound vary in substituents on the acetamide nitrogen, the heterocyclic core, and additional functional groups. Below is a detailed comparison based on structural and functional attributes:
Structural Analog: 2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Key Differences : The acetamide nitrogen is substituted with a 4-(trifluoromethoxy)phenyl group instead of 2,4-dimethylphenyl.
- Implications :
- Synthetic Pathway : Similar coupling strategies involving sulfanylacetamide intermediates are likely used, as seen in related diazonium salt coupling reactions .
Structural Analog: N-(2,3-Dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Key Differences : The pyrimidoindole core is substituted with a 4-ethoxyphenyl group at position 3, and the acetamide nitrogen bears a 2,3-dimethylphenyl group.
- The 2,3-dimethylphenyl substitution on the acetamide nitrogen could modulate pharmacokinetic properties compared to the 2,4-dimethyl isomer.
Heterocyclic Core Variant: 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
- Key Differences: Replaces the pyrimidoindole core with a thieno[2,3-d]pyrimidine scaffold. Additional substituents include a 5-methylfuran-2-yl group and a propenyl chain.
- Implications: The thienopyrimidine core may exhibit distinct electronic properties, affecting interactions with biological targets.
Pharmacological Analog: N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- Key Differences : Features a cyclohexyl group on the acetamide nitrogen and a phenyl group on the pyrimidoindole core.
- Demonstrated activity as a selective Toll-Like Receptor 4 (TLR4) ligand, suggesting immunomodulatory applications .
Key Research Findings and Challenges
- Structural Activity Relationships (SAR) :
- Synthetic Challenges :
- Biological Data Gaps: Limited pharmacological data for the target compound compared to analogs with reported TLR4 or anti-exudative activity .
Q & A
Q. Key Reagents & Conditions Table
Advanced: How can reaction conditions be optimized to address low yield in sulfanyl group incorporation?
Answer:
Low yields often stem from competing side reactions or incomplete thiol activation. Methodological improvements include:
- Catalyst Screening : Transition metal catalysts (e.g., CuI) enhance thiol-ether bond formation efficiency .
- Solvent Polarity : Polar aprotic solvents (DMF or DMSO) improve reagent solubility and stabilize intermediates .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces premature decomposition .
- Analytical Monitoring : Use HPLC to quantify unreacted starting material and adjust stoichiometry dynamically .
Case Study : In , substituting DCM with DMF increased sulfanyl coupling yield from 45% to 72% by reducing thiol oxidation.
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Answer:
- 1H/13C NMR : Assigns aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl signals (δ 170–175 ppm). Pyrimidoindole core protons appear as multiplet clusters .
- IR Spectroscopy : Confirms S-H bond absence (post-thiolation) and C=O stretches (1650–1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 463.15) and fragmentation patterns .
Example : reports a molecular ion at m/z 490.0866 for a chlorophenyl analog, confirming stoichiometry.
Advanced: How do structural modifications (e.g., substituent changes) impact biological activity?
Answer:
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) but may reduce solubility .
- Methyl/Tolyl Substituents : Improve metabolic stability by steric hindrance, as seen in ’s chromeno-pyrimidine analogs with 3,4-dimethylphenyl groups.
- Sulfanyl vs. Sulfonyl : Sulfanyl groups (as in the target compound) improve membrane permeability over sulfonyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
